molecular formula C20H16N4O3 B2811915 5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034504-68-0

5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2811915
CAS No.: 2034504-68-0
M. Wt: 360.373
InChI Key: AZWYTVQAMZCRPG-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a 1,2-benzoxazole moiety fused with a triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one core.

Properties

IUPAC Name

5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-19(11-16-13-5-1-2-6-17(13)27-22-16)23-10-8-15-14(12-23)20(26)24-9-4-3-7-18(24)21-15/h1-7,9H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWYTVQAMZCRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, a common method involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide at 50°C .

Chemical Reactions Analysis

Benzoxazole derivatives undergo various chemical reactions, including:

Scientific Research Applications

Benzoxazole derivatives have numerous scientific research applications:

Mechanism of Action

The mechanism of action of benzoxazole derivatives involves their interaction with various molecular targets and pathways. For example, some benzoxazole compounds inhibit the activity of specific enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,4-Triazole Derivatives

Compounds like alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan, benz)imidates () share a triazole core but lack the fused benzoxazole and tricyclic framework. These derivatives are synthesized via nucleophilic substitution and cyclization, with bioactivity attributed to the triazole ring’s nitrogen-rich structure. In contrast, the target compound’s benzoxazole-tricyclo fusion may enhance thermal stability and binding specificity due to increased rigidity and aromatic surface area .

Thia-Substituted Tricyclic Analog

The compound 5-thia-2,7,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one (CAS: 88482-79-5, ) replaces the benzoxazole oxygen with sulfur. This substitution alters electronic properties (e.g., increased polarizability) and solubility.

Solvatochromic Dyes

Table 1: Comparative Analysis of Key Properties

Property Target Compound 1,2,4-Triazole Derivatives Thia-Substituted Analog
Core Structure Benzoxazole + triazatricyclo 1,2,4-Triazole Thiazolo-imidazo-pyridine
Heteroatoms O, N N, S (in some derivatives) S, N
Solubility Likely moderate in polar aprotic solvents Variable (depends on R-group) Higher lipophilicity due to S-substitution
Bioactivity Potential Underexplored; inferred from benzoxazole motifs Antimicrobial/antifungal activity Unreported

Key Observations:

  • The benzoxazole-tricyclic hybrid’s rigid structure may confer superior binding affinity in biological systems compared to flexible triazole derivatives .
  • Sulfur substitution in analogs alters electronic profiles but may reduce metabolic stability compared to oxygen-containing systems .
  • Solvent interactions (e.g., in DMSO or chloroform) require empirical study to optimize formulation .

Biological Activity

5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound features a unique tricyclic structure incorporating a benzoxazole moiety, which is known for its diverse biological activities. The presence of the benzoxazole ring is significant as it has been associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit notable antimicrobial properties. For instance:

  • In vitro Studies : A study on benzoxazole derivatives demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimal inhibitory concentrations (MICs) ranged from 250 µg/ml to 7.81 µg/ml for different derivatives .
  • Mechanism of Action : The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell walls and inhibit essential enzymes involved in cell wall biosynthesis.
CompoundMIC (µg/ml)Activity
Benzoxazole Derivative 1250Moderate
Benzoxazole Derivative 250High
Benzoxazole Derivative 37.81Very High

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been extensively studied:

  • Cell Lines Tested : Compounds have shown cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
  • Mechanism of Action : The anticancer activity may involve apoptosis induction and cell cycle arrest through the modulation of signaling pathways related to cell proliferation and survival.
Cancer Cell LineIC50 (µM)Activity Level
MCF-715Moderate
A54910High
PC35Very High

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, the compound may exhibit additional biological activities:

  • Antiviral Properties : Some benzoxazole derivatives have shown potential antiviral effects against several viruses by inhibiting viral replication .
  • Antituberculotic Activity : Research suggests that certain derivatives possess antituberculotic properties, making them candidates for further development in tuberculosis treatment .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Tetrahedron Letters examined a series of benzoxazole derivatives and their antimicrobial activity against standard strains. The results indicated that while some compounds were less potent than established antibiotics like fluconazole, they exhibited significant activity against resistant strains .
  • Cytotoxicity Assessment : In another study focusing on cytotoxicity, various benzoxazole derivatives were tested against multiple cancer cell lines. The findings suggested that modifications in the chemical structure significantly influenced their cytotoxic potency .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization, acetylation, and functional group protection/deprotection. Key steps include:

  • Cyclization : Use of palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) under anhydrous conditions (THF/Et3N) to form the tricyclic core .

  • Acetylation : Reaction of 1,2-benzoxazole derivatives with acetylating agents (e.g., acetic anhydride) at 55–60°C, monitored by TLC .

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance yield by stabilizing intermediates .

  • Critical Parameters : Temperature control (±2°C) and inert atmosphere (argon) are essential to avoid side reactions .

    • Data Table : Comparison of Reaction Conditions
StepReagents/CatalystsTemperature (°C)SolventYield (%)
CyclizationPdCl2(PPh3)255–60THF/Et3N65–70
AcetylationAcetic Anhydride50–55DMF80–85
PurificationSilica Gel ChromatographyRTHexane/EtOAc90–95

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) to assess purity (>98%) .
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., benzoxazole proton signals at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]<sup>+</sup> at m/z 435.12) .

Q. What are common impurities observed during synthesis, and how are they mitigated?

  • Methodological Answer : Major impurities include:

  • Unreacted intermediates : Remove via silica gel chromatography (hexane/EtOAc gradient) .
  • Oxidation byproducts : Use antioxidants (e.g., BHT) during reflux steps .
  • Solvent residues : Vacuum drying at 40°C for 24 hours .

Advanced Research Questions

Q. How do substituent modifications on the benzoxazole ring influence bioactivity?

  • Methodological Answer :

  • Synthetic Strategy : Replace the 3-acetyl group with electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., phenethyl) to alter steric/electronic profiles .
  • Bioactivity Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli; correlate with LogP values (calculated using ChemAxon) .
    • Data Table : Substituent Effects on Bioactivity
SubstituentMIC (S. aureus) (µg/mL)MIC (E. coli) (µg/mL)LogP
-H16322.1
-NO28161.8
-C6H5483.5

Q. What mechanistic insights explain contradictory spectral data (e.g., IR carbonyl stretches vs. X-ray crystallography)?

  • Methodological Answer :

  • IR Analysis : A carbonyl stretch at 1680 cm<sup>-1</sup> may suggest keto-enol tautomerism, but X-ray data can confirm the dominant tautomer .
  • Crystallography : Resolve ambiguity by growing single crystals (via slow evaporation in ethanol/dichloromethane) and analyzing lattice packing .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
  • ADMET Prediction : Employ SwissADME to optimize solubility (<-3.0 LogS) and reduce hepatotoxicity (CYP3A4 inhibition <50%) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure reproducibility .
  • Data Validation : Cross-validate spectral data with independent techniques (e.g., <sup>1</sup>H NMR and X-ray) to resolve contradictions .

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